3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
Overview
Description
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with piperazine to form the intermediate 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with 6-(4-methylphenyl)pyridazine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperazine or pyridazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its interactions with biological targets, including enzymes and receptors.
Industry: It may be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as pyridazinone share a similar core structure and exhibit a range of biological activities.
Piperazine Derivatives: These compounds, including those with different substituents on the piperazine ring, are widely studied for their pharmacological properties.
Uniqueness
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorobenzoyl group with a piperazine and pyridazine ring system sets it apart from other similar compounds .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-16-6-8-17(9-7-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLYERBNBHCBCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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